1-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-4-methylpiperidine
Description
1-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-4-methylpiperidine is an organic compound belonging to the class of cinnamic acid derivatives
Properties
Molecular Formula |
C15H18ClNO |
|---|---|
Molecular Weight |
263.76 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C15H18ClNO/c1-12-8-10-17(11-9-12)15(18)7-4-13-2-5-14(16)6-3-13/h2-7,12H,8-11H2,1H3/b7-4+ |
InChI Key |
ZVCHMBHRBYHDPJ-QPJJXVBHSA-N |
Isomeric SMILES |
CC1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-4-methylpiperidine typically involves the reaction of 4-chlorobenzaldehyde with 4-methylpiperidine in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
1-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-4-methylpiperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-4-methylpiperidine can be compared with other similar compounds such as:
- 1-[(2E)-3-(2-chlorophenyl)-2-propenoyl]-4-methylpiperidine
- 1-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-4-hydroxy-L-proline
- Methyl 2-{[(2E)-3-(4-chlorophenyl)-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
These compounds share structural similarities but differ in their functional groups and specific chemical properties, which can influence their reactivity and potential applications. The uniqueness of 1-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-4-methylpiperidine lies in its specific combination of the chlorophenyl group and piperidine ring, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
